

Application Notes and Protocols for Nanopore Sequencing of m1Ψ-Modified RNA

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Compound of Interest

Compound Name: N1-Methyl ara-uridine

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These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of N1-methylpseudouridine (m1Ψ) modifications in RNA using Oxford Nanopore Technologies (ONT) direct RNA sequencing. This technology is particularly relevant for the analysis of synthetic mRNA therapeutics, including vaccines, where m1Ψ is incorporated to reduce immunogenicity and enhance protein expression.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to m1Ψ and Nanopore Direct RNA Sequencing

N1-methylpseudouridine (m1Ψ) is a modified nucleoside, an isomer of uridine, that has garnered significant attention for its role in the development of mRNA-based therapeutics.[\[1\]](#) Its incorporation into synthetic mRNA, such as the COVID-19 vaccines, has been shown to decrease the innate immune response and increase translation efficiency.[\[1\]](#)[\[3\]](#)

Direct RNA sequencing using the Oxford Nanopore platform offers a powerful method for the direct detection of RNA modifications without the need for reverse transcription or amplification.[\[4\]](#)[\[5\]](#) As an RNA molecule passes through a protein nanopore, it causes characteristic disruptions in an ionic current. These disruptions are sensitive to the presence of modified bases like m1Ψ, allowing for their identification and quantification.[\[4\]](#)[\[6\]](#) The resulting sequencing data provides information on the modification status of individual RNA molecules at single-nucleotide resolution.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Key Applications

- Quality control of synthetic mRNA therapeutics: Verify the incorporation and stoichiometry of m1Ψ in manufactured mRNA drug products.
- Research and development of novel RNA drugs: Investigate the effects of m1Ψ on RNA structure, stability, and function.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Epitranscriptomics research: Study the presence and potential function of m1Ψ in endogenous RNA molecules.

Data Presentation: Quantitative Analysis of m1Ψ Detection

The accuracy of detecting m1Ψ using Nanopore sequencing is influenced by the sequence context (the "k-mer"). The modification can induce specific basecalling "errors" or signatures in the raw signal data that are used for its identification.

Table 1: Basecalling Error Signatures for Uridine, Pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ)

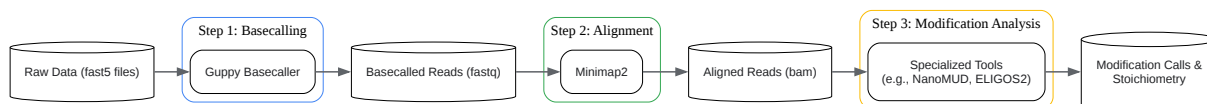
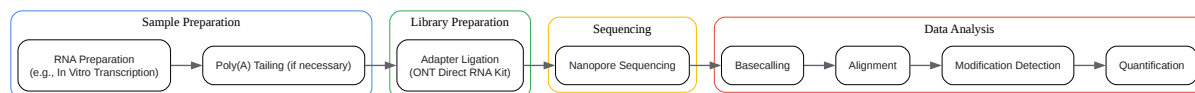
| Nucleotide | Predominant Basecall | Common Miscalls | Key Distinguishing Features from Uridine |
|------------------------------|----------------------|-----------------|---|
| Uridine (U) | U | Low error rate | Baseline for comparison. |
| Pseudouridine (Ψ) | U | C | Increased mismatch and deletion rates compared to U. [13] |
| N1-methylpseudouridine (m1Ψ) | U | C | Similar error profile to Ψ, making them difficult to distinguish from each other but distinct from U. [1] [6] [13] [14] [15] |

Table 2: Performance of Computational Tools for m1Ψ Detection

| Tool | Principle | Reported Performance Metric | Reference |
|--------------|--|--|----------------------|
| ELIGOS2 | Compares feature distributions (mean and variance of signal, and dwell time) between a sample and an unmodified control. | Not specified for m1Ψ, but used for quantification. | [13] |
| Nanopore-Psu | Utilizes mismatch, deletion, and insertion frequencies to identify modified sites. | Not specified for m1Ψ, but used for quantification. | [13] |
| NanoMUD | A deep learning framework (bidirectional LSTM neural network) trained on electrical signal features. | Molecule-level prediction AUC: 0.87 - 0.99 for m1Ψ models. | [16] |
| Tombo | Compares raw signal levels of a modified sample to a canonical reference. | Can visualize signal-level differences. | [13] |

Experimental Workflow for m1Ψ Nanopore Sequencing

The overall workflow for sequencing m1Ψ-modified RNA involves sample preparation, library construction, Nanopore sequencing, and data analysis.



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